molecular formula C10H18N4O2 B1332174 Tert-butyl 3-azidopiperidine-1-carboxylate CAS No. 129888-61-5

Tert-butyl 3-azidopiperidine-1-carboxylate

Cat. No.: B1332174
CAS No.: 129888-61-5
M. Wt: 226.28 g/mol
InChI Key: IKEDNWKXANROGX-UHFFFAOYSA-N
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Description

Tert-butyl 3-azidopiperidine-1-carboxylate is an organic compound that belongs to the class of azides. It is characterized by the presence of a tert-butyl group, an azido group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azidopiperidine-1-carboxylate typically involves the protection of the amine group in piperidine followed by azidation. One common method is to start with tert-butyl piperidine-1-carboxylate and introduce the azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-azidopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-azidopiperidine-1-carboxylate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The tert-butyl group provides steric protection, making the compound more stable and easier to handle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-azidopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desirable .

Properties

IUPAC Name

tert-butyl 3-azidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEDNWKXANROGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338223
Record name tert-Butyl 3-azidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129888-61-5
Record name tert-Butyl 3-azidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the title compound of Example 2 (45.1 g, 205 mmol) and NaN3 (39.9 g, 614 mmol, 3.0 eq) in DMF (200 mL) was heated and stirred at 70° C. for 48 h when TLC (solvent system C) indicated the reaction to be complete. The reaction mixture was cooled to rt and poured into cold water (200 mL). The aqueous mixture was extracted with Et2O (500 mL) and the organic extract was back-washed with water (2×100 mL), dried (Na2SO4) and the solvent was evaporated in vacuo to afford the title compound (45.5 g, 98%) as a colorless oil: 1H-NMR (CDCl3) ∂ 3.66-3.80 (m, 1H), 3.57 (m, 1H), 3.45 (m, Japp =4.0 Hz, 1H), 3.12 (m, 2H), 1.90-2.05 (m, 2H), 1.69-1.83 (m, 2H), 1.47 (s, 9H).
Quantity
45.1 g
Type
reactant
Reaction Step One
Name
Quantity
39.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Lithium azide (1.35 g, 27.6 mmol) was added to a solution of 3-methanesulfonyloxy-N-t-butoxycarbonylpiperidine (1.54 g, 5.51 mmol) in DMF (20 ml) and the resulting mixture heated at 60° C. for 48 h. Removal of the solvent in vacuo and chromatographic purification (3:1 hexane/ethyl acetate) of the residue afforded the title compound. 1H NMR (CDCl3) d 1.46 (s, 9 H), 1.75 (m, 2 H), 1.96 (m, 2 H), 3.13 (br s, 1 H), 3.46 (m, 2 H), 3.57 (m, 2 H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Sodium azide (6.96 g, 0.107 mol) and ammonium chloride (2.13 g, 0.0399 mol) were added to a solution of 1-(tert-butoxy carbonyl)3-[(methylsulphonyl)oxy]piperidine (10 g, 0.0358 mol) in DMF (75 ml) and water (12.5 ml). The mixture was heated overnight at 125° C. under stirring, cooled and diluted with water and extracted with chloroform. The organic layer was washed with water, dried over Na2SO4 and concentrated to give 4.6 g of thin reddish brown oil. 1H NMR (CDCl3) δ: 2.80-4.30 (m, 5H), 1.60-2.20 (m, 4H), 1.50 (s, 9H).
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
2.13 g
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reactant
Reaction Step One
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10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
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solvent
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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